D-Alanine, L-leucyl-
Overview
Description
D-Alanine, L-leucyl- is a dipeptide composed of D-alanine and L-leucine Dipeptides are molecules consisting of two amino acids linked by a single peptide bond
Scientific Research Applications
D-Alanine, L-leucyl- has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and stability.
Biology: The dipeptide can be used to investigate protein folding and interactions, as well as enzyme specificity.
Industry: It can be utilized in the production of biodegradable materials and as a precursor for more complex peptides and proteins.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanine, L-leucyl- typically involves the coupling of D-alanine and L-leucine. This can be achieved through standard peptide synthesis techniques, such as the use of carbodiimide coupling agents (e.g., dicyclohexylcarbodiimide) in the presence of a base like N-methylmorpholine. The reaction is usually carried out in an organic solvent like dimethylformamide at room temperature.
Industrial Production Methods: Industrial production of D-Alanine, L-leucyl- may involve enzymatic methods, where specific enzymes catalyze the formation of the peptide bond between D-alanine and L-leucine. This approach can offer higher specificity and yield compared to chemical synthesis. Additionally, recombinant DNA technology can be employed to produce the necessary enzymes in large quantities, facilitating the industrial-scale production of the dipeptide.
Types of Reactions:
Oxidation: D-Alanine, L-leucyl- can undergo oxidation reactions, particularly at the amino acid side chains. For example, the leucine residue can be oxidized to form leucine hydroperoxide.
Reduction: Reduction reactions are less common for this dipeptide, but the peptide bond itself can be reduced under specific conditions.
Substitution: Substitution reactions can occur at the amino groups, where the hydrogen atoms can be replaced by other functional groups, such as acyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides can be used as oxidizing agents.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Acylation reagents like acetic anhydride or alkylating agents like methyl iodide are commonly used.
Major Products Formed:
Oxidation: Leucine hydroperoxide and other oxidized derivatives.
Reduction: Reduced forms of the peptide bond.
Substitution: Acylated or alkylated derivatives of D-Alanine, L-leucyl-.
Mechanism of Action
The mechanism of action of D-Alanine, L-leucyl- depends on its specific application. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. For example, it may act as a substrate for peptidases, which cleave the peptide bond to release the individual amino acids. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Glycyl-L-alanine: Another dipeptide with similar properties but different amino acid composition.
L-Alanyl-L-alanine: A dipeptide composed of two L-alanine residues.
L-Alanyl-L-leucine: Similar to D-Alanine, L-leucyl-, but with both amino acids in the L-configuration.
Uniqueness: D-Alanine, L-leucyl- is unique due to its mixed stereochemistry, which can influence its interactions with biological molecules and its overall stability. This dipeptide’s specific combination of D-alanine and L-leucine can result in distinct biochemical properties compared to other dipeptides.
Properties
IUPAC Name |
(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-5(2)4-7(10)8(12)11-6(3)9(13)14/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQGMTRYSIHDAC-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)[C@H](CC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426304 | |
Record name | D-Alanine, L-leucyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17664-98-1 | |
Record name | L-Leucyl-D-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17664-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Alanine, L-leucyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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